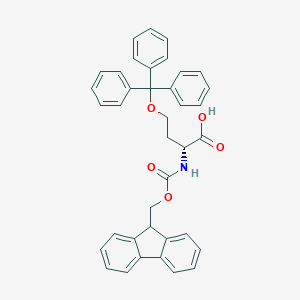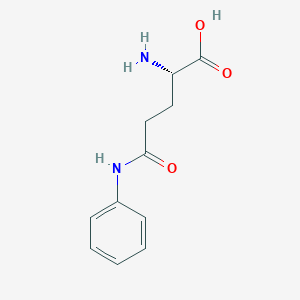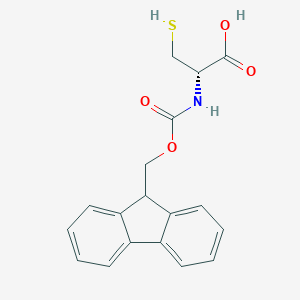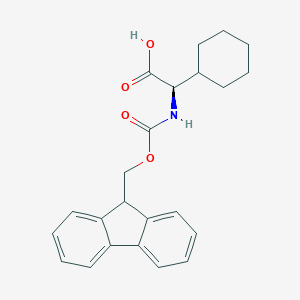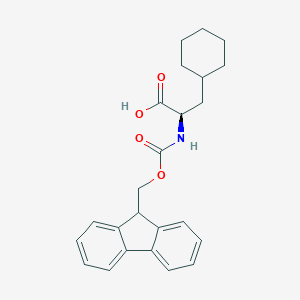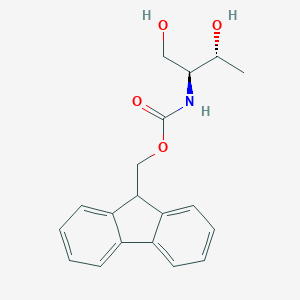
Fmoc-D-allo-threoninol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-allo-threoninol is a chemical compound with the molecular formula C19H21NO4 . It has a molecular weight of 327.37 . The compound is used for research and development purposes .
Synthesis Analysis
Fmoc-D-allo-threoninol is synthesized using the Fmoc group, which acts as a protective unit, preventing undesired reactions of the amino acid’s carboxyl group . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The Fmoc-D-allo-threoninol molecule contains a total of 47 bonds. There are 26 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .
Chemical Reactions Analysis
The Fmoc group in Fmoc-D-allo-threoninol is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-D-allo-threoninol has a molecular weight of 327.37 . It has a boiling point of 586.5±45.0 °C and a density of 1.259±0.06 g/cm3 . The compound is stored at temperatures below -15°C .
Applications De Recherche Scientifique
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
Fmoc-D-allo-threoninol is used in the Fmoc methodology of peptide synthesis . This method is particularly useful when unnatural modifications or introduction of site-specific tags are required .
Methods of Application
In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the Fmoc as a protecting group . It is a temporary protecting group of the amino function, removed at each step of the synthesis .
Results or Outcomes
Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
Hydrogel Formation
Specific Scientific Field
Summary of the Application
Fmoc-Derivatized Cationic Hexapeptides, which could include Fmoc-D-allo-threoninol, are used to form self-supporting hydrogels . These hydrogels have potential applications in biological, biomedical, and biotechnological fields, such as drug delivery and diagnostic tools for imaging .
Methods of Application
The Fmoc group or the Fmoc-FF hydrogelator is used to replace the acetyl group at the N-terminus of the peptides . The tendency of these peptides to self-assemble and to gel in aqueous solution is then investigated .
Results or Outcomes
Only the Fmoc-derivatives of the peptides retain their capability to gel . Among them, the Fmoc-K3 hydrogel, which is the most rigid one, acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Safety And Hazards
Orientations Futures
Fmoc-D-allo-threoninol, like other Fmoc-protected amino acids, has potential applications in various fields. For instance, self-assembled hydrogels from Fmoc-protected amino acids have been evaluated as potential vehicles for drug delivery . The ease of synthesis and applications as functional materials make Fmoc-protected amino acids attractive for research and development .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDHMTZJSRRIQ-XIKOKIGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426523 |
Source


|
| Record name | Fmoc-D-allo-threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-allo-threoninol | |
CAS RN |
143143-54-8 |
Source


|
| Record name | Fmoc-D-allo-threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

